

Application Notes and Protocols: N-Acetylornithine-d2 in Clinical Research Samples

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Compound of Interest

Compound Name: N-Acetylornithine-d2

Cat. No.: B12407798

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Introduction

N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine and polyamines. Its quantification in clinical research samples is of growing interest due to its potential association with various physiological and pathological states, including metabolic disorders like type 2 diabetes and certain neurological conditions. Stable isotope-labeled internal standards are crucial for accurate quantification of endogenous metabolites by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. **N-Acetylornithine-d2**, a deuterated analog of N-Acetylornithine, serves as an ideal internal standard for robust and reliable quantification in complex biological matrices such as plasma, urine, and cerebrospinal fluid.

These application notes provide a comprehensive overview and detailed protocols for the utilization of **N-Acetylornithine-d2** as an internal standard for the precise measurement of N-Acetylornithine in clinical research samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

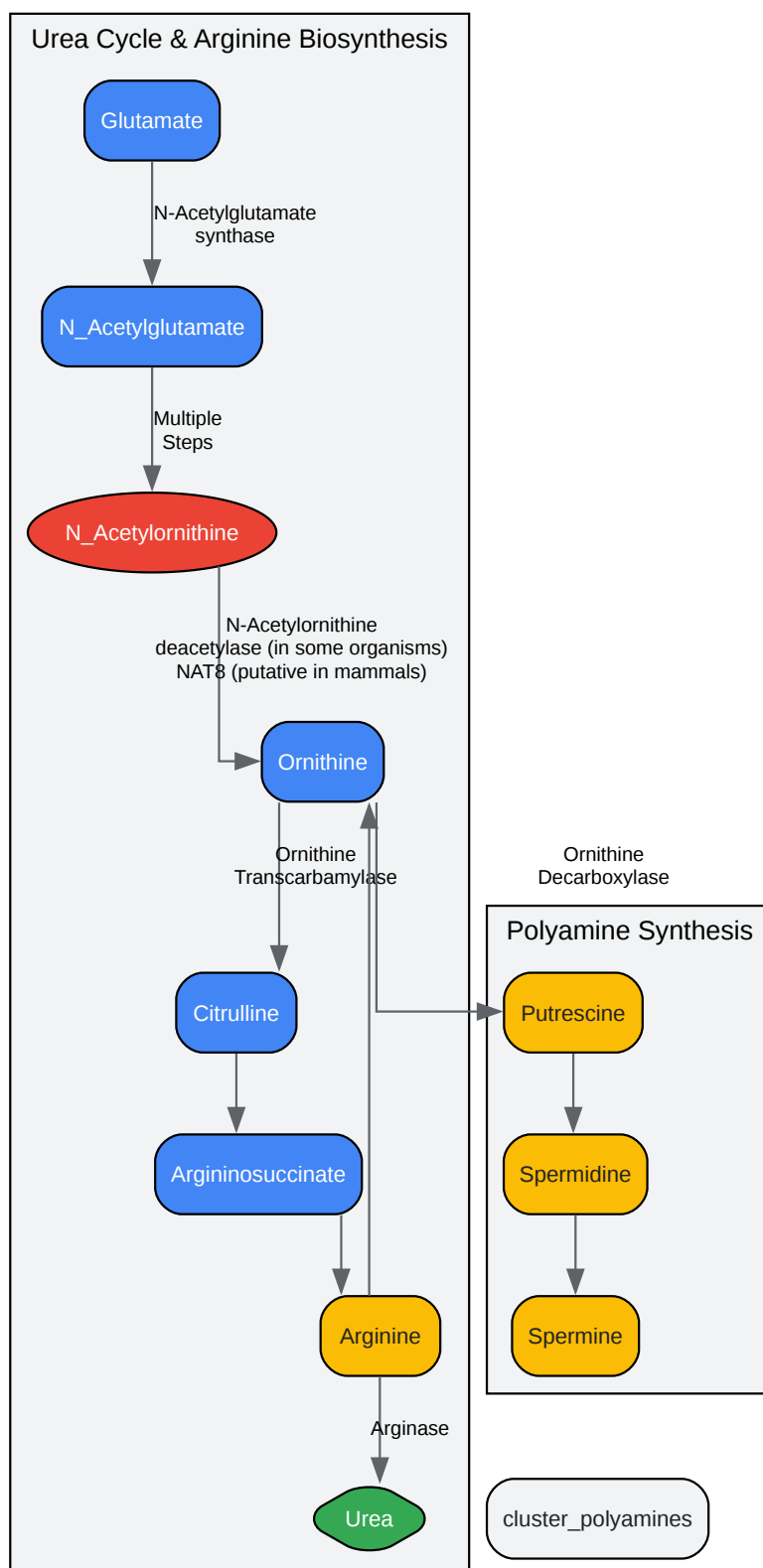
Data Presentation

The following table summarizes the reported concentrations of N-Acetylornithine in various human clinical samples. These values can serve as a reference range for researchers.

Biological Matrix	Analyte	Concentration Range	Population	Citation
Human Blood Plasma	N-Acetylornithine	Average: 1.1 ± 0.4 $\mu\text{mol/L}$	Healthy Adults	[1]
Human Urine	N-Acetylornithine	Approx. 1 nmol/mg creatinine (approx. 1 $\mu\text{mol/day}$)	Healthy Adults	[1]
Aqueous Humor	N-Acetylornithine	Median (Control): 0.41 μM	Healthy Adults	[2]
Aqueous Humor	N-Acetylornithine	Median (Type 2 Diabetes): 1.55 μM	Adults with Type 2 Diabetes	[2]
Cerebrospinal Fluid	N-delta-acetylornithine	Implicated in Schizophrenia (qualitative)	Patients with Schizophrenia	[3]

Signaling and Metabolic Pathways

N-Acetylornithine is an intermediate in the urea cycle and arginine biosynthesis pathway. In microorganisms and plants, it is a direct precursor to ornithine. While its role in mammals is less defined, the enzyme N-acetyltransferase 8 (NAT8) is suggested to be involved in its metabolism. An alteration in N-Acetylornithine levels can reflect changes in amino acid metabolism and nitrogen balance.



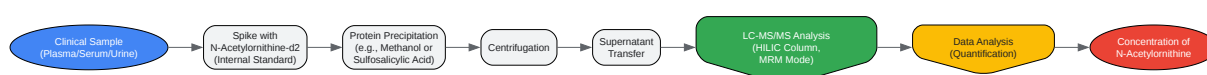
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Figure 1: Metabolic pathway of N-Acetylornithine and its relation to the Urea Cycle and Polyamine Synthesis.

Experimental Protocols

This section provides a detailed protocol for the quantification of N-Acetylornithine in human plasma/serum using LC-MS/MS with **N-Acetylornithine-d2** as an internal standard.

Experimental Workflow



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Figure 2: General workflow for the quantification of N-Acetylornithine in clinical samples.

Materials and Reagents

- N-Acetyl-L-ornithine (analytical standard)
- N-Acetyl-L-ornithine-d2 (internal standard)
- LC-MS grade Methanol
- LC-MS grade Acetonitrile
- LC-MS grade Water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- 5-Sulfosalicylic acid (optional, for protein precipitation)
- Human plasma/serum (for calibration standards and quality controls)

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetylornithine and **N-Acetylornithine-d2** in LC-MS grade water.
- Working Standard Solutions: Serially dilute the N-Acetylornithine stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1 to 10 μ M).
- Internal Standard Working Solution: Prepare a working solution of **N-Acetylornithine-d2** at a fixed concentration (e.g., 1 μ M) in the same solvent as the working standards.

Sample Preparation

- Thaw clinical samples (plasma, serum, or urine) on ice.
- To 50 μ L of each sample, standard, or quality control, add 10 μ L of the **N-Acetylornithine-d2** internal standard working solution.
- Add 200 μ L of ice-cold methanol (or 10% w/v 5-sulfosalicylic acid) to precipitate proteins.
- Vortex for 30 seconds.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC)

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient:
 - 0-1 min: 95% B
 - 1-5 min: Linear gradient to 50% B
 - 5-6 min: Hold at 50% B
 - 6-6.1 min: Return to 95% B
 - 6.1-8 min: Re-equilibration at 95% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
N-Acetylornithine	175.1	70.1	50	20
175.1	116.1	50	15	
N-Acetylornithine-d2	177.1	72.1	50	20
177.1	118.1	50	15	

Note: The primary fragment for N-acetylated amino acids often corresponds to the cyclic immonium ion. For N-Acetylornithine, this would be the pyrrolidinium ion (m/z 70.1). The d2-labeling on the acetyl group would result in a corresponding fragment at m/z 72.1. The secondary fragment often results from the loss of the carboxyl group and water.

Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of N-Acetylornithine to **N-Acetylornithine-d2** against the concentration of the calibration standards.
- Perform a linear regression analysis of the calibration curve.
- Determine the concentration of N-Acetylornithine in the clinical samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of **N-Acetylornithine-d2** as an internal standard provides a robust and reliable method for the accurate quantification of N-Acetylornithine in various clinical research samples. The detailed protocol provided herein can be adapted and validated for specific laboratory instrumentation and research needs. Accurate measurement of N-Acetylornithine may provide valuable insights into metabolic alterations associated with various diseases and aid in the development of novel diagnostic and therapeutic strategies.

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